1,2,2,6,6-Pentamethylpiperidin-4-ol

Thermal oxidation stabilization Polypropylene degradation Hindered amine stabilizers

1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP-ol) is an N-methylated, sterically hindered piperidin-4-ol derivative with five methyl substituents at the 1, 2, 2, 6, and 6 positions of the piperidine ring. It serves as the indispensable synthetic intermediate for a major commercial class of N-methylated hindered amine light stabilizers (HALS), including Tinuvin 292, Tinuvin 765, and related polymeric HALS products.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 2403-89-6
Cat. No. B032324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,6,6-Pentamethylpiperidin-4-ol
CAS2403-89-6
Synonyms1,2,2,6,6-Pentamethyl-4-hydroxypiperidine;  4-Hydroxy-1,2,2,6,6-pentamethylpiperidine;  HOPEMP;  NSC 364075
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1C)(C)C)O)C
InChIInChI=1S/C10H21NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h8,12H,6-7H2,1-5H3
InChIKeyNWHNXXMYEICZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,2,6,6-Pentamethylpiperidin-4-ol (CAS 2403-89-6): Core Intermediate for N-Methylated Hindered Amine Light Stabilizers


1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP-ol) is an N-methylated, sterically hindered piperidin-4-ol derivative with five methyl substituents at the 1, 2, 2, 6, and 6 positions of the piperidine ring [1]. It serves as the indispensable synthetic intermediate for a major commercial class of N-methylated hindered amine light stabilizers (HALS), including Tinuvin 292, Tinuvin 765, and related polymeric HALS products . The compound is synthesized via N-methylation of 2,2,6,6-tetramethyl-4-piperidinol (TMP) using formaldehyde and a reducing agent or solid acid catalyst [2]. PMP-ol is a white crystalline solid (mp 72–76 °C, bp 238 °C) with molecular formula C₁₀H₂₁NO and molecular weight 171.28 g/mol .

1,2,2,6,6-Pentamethylpiperidin-4-ol Procurement: Why the N-Methyl Substituent Creates Irreversible Differentiation from Non-Methylated Analogs


The N-methyl group on PMP-ol fundamentally alters the chemical reactivity, thermal stabilization mechanism, and physical properties of the resulting HALS compared to those derived from the non-methylated parent 2,2,6,6-tetramethyl-4-piperidinol (TMP) [1]. N-Methylation converts the secondary amine of TMP (pKa ~9.7 for the conjugate acid) into a tertiary amine in PMP-ol (predicted pKa 14.93 ± 0.60 for the hydroxyl proton), eliminating the N–H bond that is susceptible to nitrosation, protonation-driven extraction by acidic media, and hydrogen abstraction pathways that generate less stable nitroxyl radicals . In polypropylene thermal oxidation, pentamethylpiperidine compounds consistently exhibit higher stabilizing effectiveness than their tetramethyl counterparts, a phenomenon attributed to singlet oxygen quenching and specific hydrogen bonding with hydroperoxides that are unavailable to the N–H analogs [2]. Furthermore, the depressed melting point of PMP-ol (72–76 °C) versus TMP (129–131 °C) is critical for manufacturing liquid HALS products such as Tinuvin 292—a liquid formulation that cannot be produced from the higher-melting TMP intermediate [3].

1,2,2,6,6-Pentamethylpiperidin-4-ol: Quantitative Differentiation Evidence Against Closest Analogs


Thermal Stabilization: Pentamethylpiperidine Compounds Consistently Outperform Tetramethyl Analogs in Polypropylene Oven Aging

In a direct comparative study of polypropylene thermal oxidation, pentamethylpiperidine compounds demonstrated stabilizing effectiveness that was always higher than that of corresponding tetramethylpiperidine types across multiple assay endpoints [1]. The study employed air oven aging at elevated temperature with carbonyl formation, induction period of oxygen absorption, and weight loss as quantitative degradation indicators. Radical-trapping mechanisms were insufficient to explain the superiority, because tetramethylpiperidines actually generated larger amounts of nitroxyl radicals. The pentamethyl compounds benefit from singlet oxygen quenching and specific hydrogen bonding with hydroperoxides—mechanisms unavailable to the N–H tetramethyl types [1].

Thermal oxidation stabilization Polypropylene degradation Hindered amine stabilizers

Synthesis Yield: Solid-Acid Catalyzed N-Methylation Achieves 96% GC Yield vs. ≤50–85% for Traditional Reductive Amination Methods

Patent CN107674017B discloses a solid-acid catalyzed two-step hydroxymethylation–hydrogenolysis method for synthesizing PMP-ol from TMP and formaldehyde that achieves GC yields of 96.97–98.34% across six worked examples [1]. This substantially exceeds earlier methods: the NaBH₄ reductive amination route yields only ~50% with cumbersome borate byproduct removal, and the methyl iodide N-alkylation method suffers from low reagent utilization and hazardous volatile methyl iodide handling [2]. A separate Chinese patent (solid acid: phosphotungstic heteropolyacid) reports an isolated product yield of 96% after vacuum distillation [3]. The solid-acid catalytic process additionally eliminates the large volumes of acidic and alkaline wastewater generated by traditional formic acid/formaldehyde Eschweiler–Clarke conditions, reducing production cost and environmental burden [1].

Process chemistry N-methylation Solid acid catalysis

Dendritic HALS from PMP-ol Demonstrate Superior Antioxidation and Anti-Aging vs. Commercial Standards Tinuvin 770, Chimassorb 944, Tinuvin 622, and Irganox B215

Chen et al. (2010) synthesized a series of dendritic compounds containing four hindered amine groups using 1,2,2,6,6-pentamethyl-piperidine-4-ol as the key building block via Michael addition and transesterification [1]. One representative dendritic product was selected for antioxidation and anti-aging performance testing against four established commercial stabilizers. The PMP-ol-derived dendritic HALS exhibited better antioxidation property than the mainstream phenolic antioxidant Irganox B215 as well as the commercial HALS Tinuvin 770, Chimassorb 944, and Tinuvin 622 [1]. In anti-aging performance, the dendritic product also outperformed Tinuvin 770 [1]. This demonstrates that the PMP-ol scaffold, when architecturally elaborated, can surpass multiple in-class commercial benchmarks in a single head-to-head study.

Dendritic HALS Antioxidation Anti-aging Photostabilization

PMP-ol Enables High-Yield Transesterification to Liquid HALS Tinuvin 292 (93.3%) and Tinuvin 765 (92.4%)—Unattainable from Higher-Melting TMP

A study on the transesterification between dimethyl sebacate and 1,2,2,6,6-pentamethyl-4-piperidinol established optimized synthetic routes to Tinuvin 292 and Tinuvin 765, achieving isolated yields of 93.3% and 92.4%, respectively, with product quality matching that of international commercial benchmarks [1]. The N-methyl group of PMP-ol is critical for the liquid physical state of Tinuvin 292: the pure diester bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate tends to solidify at room temperature, and the commercial product remains liquid precisely because it is a mixture of the diester and the monoester—a formulation property enabled by the depressed melting point conferred by N-methylation . In contrast, analogous transesterification with non-methylated TMP (mp 129–131 °C) would yield solid products unsuitable for liquid coating and paint applications .

Transesterification Tinuvin synthesis Liquid HALS Process yield

N-Methylation Reduces Nitroxyl Radical Yield While Improving Net Stabilization—A Mechanistic Differentiator Critical for Acidic-Environment Applications

The thermal oxidation study by Ye (1992) revealed a mechanistically significant paradox: tetramethylpiperidine (N–H) compounds generate substantially larger quantities of nitroxyl radicals during polymer stabilization than pentamethylpiperidine (N–CH₃) compounds, yet the pentamethyl types provide consistently superior stabilization [1]. This finding indicates that the radical-trapping denisov cycle is not the sole stabilization mechanism for pentamethyl HALS. Additional singlet oxygen quenching and specific hydrogen bonding between the N-methyl tertiary amine and hydroperoxides are operative [1]. Furthermore, the N-methyl substitution removes the basic N–H proton, reducing interaction with acidic species—a critical advantage in agricultural films exposed to acidic pesticides, where non-methylated HALS undergo protonation and deactivation [2]. This mechanistic bifurcation has driven the development of NOR-HALS (N-alkoxy HALS) as low-basicity alternatives [2], for which PMP-ol serves as the foundational intermediate.

Nitroxyl radical HALS mechanism Acidic chemical resistance NOR-HALS

Melting Point Depression of ~55 °C vs. TMP Enables Unique Product Formulation and Processing Windows

The melting point of PMP-ol (72–76 °C) [1] is approximately 55 °C lower than that of its synthetic precursor and closest structural analog, 2,2,6,6-tetramethyl-4-piperidinol (TMP, mp 129–131 °C) . This dramatic difference arises from the N-methyl group disrupting intermolecular hydrogen bonding networks in the crystal lattice. The lower melting point of PMP-ol directly enables: (a) liquid-phase transesterification at lower temperatures, reducing energy costs; (b) the production of liquid finished HALS products (Tinuvin 292, Tinuvin 765) that remain pumpable and easily incorporated into coating formulations at ambient temperature; and (c) melt-blending into polymer matrices at lower processing temperatures, reducing thermal degradation risk for heat-sensitive substrates [2]. TMP-derived esters, by contrast, are solid at room temperature and require heating for handling, limiting their utility in liquid coating applications.

Melting point Physical form Formulation Liquid HALS

1,2,2,6,6-Pentamethylpiperidin-4-ol: Evidence-Backed Application Scenarios for Procurement Decision-Making


Manufacture of Liquid HALS for Automotive and Industrial Coatings (Tinuvin 292 / Tinuvin 765 Synthesis)

PMP-ol is the exclusive intermediate for producing liquid N-methylated HALS such as Tinuvin 292 and Tinuvin 765, with demonstrated transesterification yields of 93.3% and 92.4% respectively [1]. The N-methyl group depresses the melting point sufficiently to keep the final mixed-ester product liquid at ambient temperature, a physical state unattainable from the non-methylated TMP intermediate [2]. These liquid HALS are the industry standard for UV stabilization of automotive OEM and refinish coatings, industrial maintenance paints, and radiation-curable coatings, where liquid form is essential for easy incorporation, pumping, and metering in high-throughput coating lines .

Next-Generation Dendritic and Polymeric HALS for High-Performance Polymer Stabilization

The PMP-ol scaffold has been demonstrated to yield dendritic HALS architectures that outperform commercial benchmarks (Irganox B215, Tinuvin 770, Chimassorb 944, Tinuvin 622) in both antioxidation and anti-aging tests [1]. Additionally, PMP-ol-derived polymeric HALS synthesized via copolymerization with vinyl acetate show photostabilizing performance comparable to commercial polymeric HALS in polypropylene films, with the advantage of reduced physical loss through migration and extraction [2]. These results position PMP-ol as the strategic intermediate for R&D programs targeting next-generation, high-retention stabilizers with multi-mechanism protection.

Agricultural Film Stabilization Requiring Acidic Pesticide Resistance

N-Methylated HALS derived from PMP-ol possess reduced basicity compared to N–H analogs, providing inherently better resistance to deactivation by acidic pesticides and agrochemical degradation byproducts [1]. Combined with the superior thermal stabilization effectiveness of pentamethylpiperidine compounds over tetramethyl types [2], PMP-ol-derived stabilizers are the rational choice for greenhouse films, mulch films, and silage covers used in regions where sulfur-containing or acidic pesticide fumigation is practiced. The mechanistic evidence—singlet oxygen quenching and specific hydroperoxide hydrogen bonding—provides a scientific basis for this application specificity that generic HALS selection cannot address [2].

Cost-Efficient, Environmentally Compliant PMP-ol Manufacturing via Solid-Acid Catalysis

The solid-acid catalytic synthesis route for PMP-ol achieves GC yields of 96.97–98.34% while eliminating the large volumes of acidic and alkaline wastewater generated by traditional formic acid/formaldehyde Eschweiler–Clarke processes [1]. This method uses cheap, reusable solid catalysts (heteropolyacids, acidic resins, or molecular sieves) and operates under mild conditions (80–120 °C, atmospheric pressure), enabling industrial-scale production with reduced environmental compliance burden [2]. For procurement professionals evaluating supplier capabilities, the adoption of a solid-acid process is a strong indicator of both cost competitiveness and environmental stewardship in PMP-ol manufacturing [1].

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